ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate
Description
Ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate is a synthetic organic compound characterized by its unique structure, which includes a conjugated diene system and a di(propan-2-yl)amino group
Properties
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-7-19-15(18)14(13(6)17)9-8-10-16(11(2)3)12(4)5/h8-12H,7H2,1-6H3/b10-8+,14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGATORHZFWSHY-VMXBWBJUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C(C)C)C(C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C(C)C)C(C)C)/C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate typically involves the reaction of ketene dithioacetal with aromatic ketone compounds. The process is carried out in the presence of a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s conjugated diene system and di(propan-2-yl)amino group enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate: Shares a similar conjugated diene system but differs in functional groups.
2-(Diisopropylamino)ethyl methacrylate: Contains a di(propan-2-yl)amino group but lacks the conjugated diene system.
Uniqueness
Ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate is unique due to its specific combination of a conjugated diene system and a di(propan-2-yl)amino group, which confer distinct chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
